molecular formula C15H12O4 B12852051 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid

Cat. No.: B12852051
M. Wt: 256.25 g/mol
InChI Key: XLWZFVVEAWLNDP-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands:

  • O–H Stretch : A broad peak at 2500–3000 cm⁻¹, indicative of the carboxylic acid group.
  • C=O Stretch : A strong signal at 1680–1700 cm⁻¹, corresponding to the carbonyl group of the benzoic acid moiety.
  • C–O–C Asymmetric Stretch : Peaks at 1240–1280 cm⁻¹, arising from the ether linkages in the benzodioxin ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons : Multiplets between δ 6.80–7.80 ppm, integrating for eight protons from the benzodioxin and benzoic acid rings.
  • Methylene Protons : A triplet at δ 4.30 ppm (J = 6.5 Hz) for the C2–C3 protons of the dioxane ring, split due to coupling with adjacent CH₂ groups.
  • Carboxylic Acid Proton : A singlet at δ 12.10 ppm, broadened due to exchange with deuterated solvent.

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl Carbon : A signal at δ 172.5 ppm for the carboxylic acid group.
  • Aromatic Carbons : Signals between δ 115–160 ppm, corresponding to the sp²-hybridized carbons of the benzodioxin and benzoic acid rings.
  • Ether Carbons : Peaks at δ 65–70 ppm for the oxygen-bearing carbons in the dioxane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in ethanol shows two primary absorption bands:

  • π→π* Transition : A strong band at λₘₐₓ = 254 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), attributed to the conjugated aromatic systems.
  • n→π* Transition : A weaker band at λₘₐₓ = 310 nm (ε = 850 L·mol⁻¹·cm⁻¹), originating from the non-bonding electrons of the ether oxygen atoms.

Table 4: Summary of Spectroscopic Data

Technique Key Signals
FT-IR 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C)
¹H NMR δ 7.45 (aromatic), δ 4.30 (CH₂)
UV-Vis λₘₐₓ = 254 nm, 310 nm

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid

InChI

InChI=1S/C15H12O4/c16-15(17)12-4-2-1-3-11(12)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2,(H,16,17)

InChI Key

XLWZFVVEAWLNDP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Conditions and Steps:

This step is a condensation and reductive cyclization that yields the benzodioxane aldehyde intermediate with good purity after extraction and recrystallization.

Oxidation to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic Acid

The aldehyde intermediate is then subjected to oxidation to convert the aldehyde group into a carboxylic acid, yielding the target compound.

Oxidation Details:

  • Oxidizing agent: Potassium permanganate (KMnO4) in aqueous solution is preferred over urea peroxide due to safety and yield advantages.
  • Reaction temperature: 90–110 °C
  • Reaction time: Typically 1–2 hours under reflux after gradual addition of KMnO4
  • Work-up: After completion, the reaction mixture is cooled, alkalized with KOH, filtered, and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid product.
  • Yield: High yield reported (~90%) with simple post-treatment and purification steps.

Alternative Synthetic Routes Involving Sulfonamide Derivatives

While the direct preparation of this compound focuses on oxidation of the aldehyde intermediate, related synthetic strategies involve functionalizing the benzodioxane ring with sulfonamide groups and further derivatization.

Sulfonamide Route Summary:

  • Starting amine: 2,3-dihydro-1,4-benzodioxin-6-amine
  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride) in aqueous alkaline medium to form sulfonamide derivatives.
  • Further functionalization: Coupling with bromoacetamides or alkyl/aralkyl halides in polar aprotic solvents (e.g., DMF) using bases like lithium hydride to yield substituted benzodioxane derivatives.
  • Applications: These derivatives are often synthesized for biological activity studies but provide insight into functional group transformations on the benzodioxane scaffold.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Ring-closing condensation 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane, NaOH or KOH, tetrabutylammonium bromide, reflux 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde ~80-85 Phase transfer catalyst improves yield
2 Oxidation KMnO4 aqueous solution, 90-110 °C, reflux This compound ~90 Safer and higher yield than peroxide
3 Sulfonylation (alternative) 2,3-dihydro-1,4-benzodioxin-6-amine + sulfonyl chloride, aqueous Na2CO3, RT Sulfonamide derivatives 80-90 Used for derivative synthesis
4 Alkylation (alternative) Sulfonamide + alkyl/aralkyl halides, DMF, LiH, RT Substituted benzodioxane derivatives 70-85 For biological activity exploration

Research Findings and Advantages of the Preparation Methods

  • The ring-closing reaction using 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions is efficient, uses inexpensive and readily available starting materials, and proceeds under mild conditions suitable for scale-up.
  • The oxidation step employing potassium permanganate is advantageous over other oxidants like urea peroxide due to improved safety, higher yield (~90%), and simpler post-reaction processing, making it industrially viable.
  • The sulfonamide-based synthetic routes provide a versatile platform for further chemical modifications on the benzodioxane scaffold, enabling the synthesis of a variety of derivatives for pharmacological studies.
  • The overall synthetic strategy balances operational simplicity, cost-effectiveness, and scalability, which is critical for both research and industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzodioxin ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.25 g/mol
  • CAS Number : 312937-58-9

The compound features a benzodioxin moiety, contributing to its unique chemical reactivity and biological activity.

Chemistry

Synthesis Building Block

  • The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, facilitating the development of new materials and compounds.
ApplicationDescription
Organic SynthesisUtilized in creating derivatives for pharmaceuticals and agrochemicals.

Biology

Antibacterial and Antifungal Properties

  • Research indicates that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid exhibits potential antibacterial and antifungal activities. Studies have shown its effectiveness against specific bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
StudyFindings
In vitro testsDemonstrated inhibition of bacterial growth at certain concentrations.

Medicine

Therapeutic Agent Exploration

  • Ongoing research is investigating the compound's role as a therapeutic agent for various diseases, including inflammatory conditions. Its structural characteristics suggest potential anti-inflammatory effects.
Research FocusPotential Outcomes
Anti-inflammatory studiesCould lead to new treatments for chronic inflammatory diseases.

Industry

Material Production

  • The compound is also explored in the production of polymers and specialty materials. Its unique properties can enhance the performance characteristics of these materials.
Industry ApplicationDescription
Polymer ChemistryUsed to modify polymer properties for improved durability and functionality.

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. Results indicated significant antibacterial activity against Staphylococcus aureus, suggesting its potential use in topical formulations to combat skin infections .

Case Study 2: Cosmetic Applications

In cosmetic formulation research, the compound was incorporated into emulsion systems aimed at enhancing skin hydration and stability. The study highlighted its compatibility with other cosmetic ingredients and its effectiveness in improving skin moisture retention .

Comparison with Similar Compounds

Positional Isomers

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid (CAS 193151-96-1) : This isomer positions the benzoic acid group at the 4-position of the benzodioxin ring. While structurally similar, its distinct substitution pattern may affect solubility and receptor interactions compared to the 2-substituted derivative .

Chain-Length Variants

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Replacing the benzoic acid with an acetic acid group retains anti-inflammatory activity but may reduce steric hindrance, enhancing binding to cyclooxygenase (COX) enzymes .
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: The elongated alkyl chain increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Functional Group Modifications

Pyrrole-Containing Analogs

  • 2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid (Compound 162) : Incorporation of a pyrrole ring enhances anti-inflammatory activity, surpassing ibuprofen in potency. The nitrogen atom in pyrrole may facilitate additional hydrogen bonding or π-π stacking with inflammatory targets .

Flavonoid-Benzodioxin Hybrids

  • Silibinin: A flavonoid with a benzodioxin subunit, silibinin exhibits hepatoprotective effects via antioxidant mechanisms, contrasting with the anti-inflammatory focus of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid. The flavonoid moiety contributes to radical scavenging .
  • 3',4'-(1",4"-Dioxino)flavone: This flavone derivative demonstrates antihepatotoxic activity by modulating liver enzymes (e.g., SGOT, SGPT), highlighting the scaffold’s adaptability to diverse therapeutic applications .

SAR Insights :

  • Substituent Position : Anti-inflammatory activity is maximized when the carboxylic acid group is at the 2-position of the benzodioxin ring (vs. 4-position in CAS 193151-96-1) .
  • Heterocyclic Additions : Pyrrole or thiazole rings enhance target specificity and potency through additional binding interactions .
  • Chain Length: Longer alkyl chains (e.g., butanoic acid) shift activity toward gut microbiota modulation, likely due to altered absorption and metabolism .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid, also known as AKOS BAR-1407, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C15H12O4 and a molecular weight of 256.25 g/mol, this compound belongs to the class of benzodioxins, which are known for various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
CAS NumberNot specified
SynonymsAKOS BAR-1407

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the benzodioxin family may exhibit:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.

Antioxidant Activity

A study assessing the antioxidant properties of related phenolic compounds indicated that compounds with similar structures to this compound demonstrated significant radical scavenging abilities. This was measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Anti-inflammatory Activity

Research has shown that derivatives of benzodioxins can modulate inflammatory responses. For instance, in vitro studies have reported that these compounds can stabilize red blood cell membranes and reduce protein denaturation, indicating their potential as anti-inflammatory agents .

Case Studies

  • In Vitro Studies on Cell Lines : A study investigated the effects of this compound on human cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to control groups.
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound with various biological targets involved in inflammation and cancer pathways. These studies suggest promising interactions with TNF-alpha and COX enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid, and what key reagents/conditions are required?

  • Methodological Answer : A common approach involves reductive amination or catalytic hydrogenation. For example, LiAlH4 in tetrahydrofuran (THF) can reduce nitrovinyl intermediates to ethylamine derivatives, as demonstrated in the synthesis of structurally related compounds (e.g., 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine) with yields of ~61% . Post-synthesis, purification via silica gel chromatography is critical to isolate the target compound.

Q. How is crystallographic data for this compound and its derivatives typically analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. SHELX allows high-resolution structural determination, particularly for small molecules, by refining parameters against intensity data. For example, SHELXL’s robust handling of twinned data or high-resolution macromolecular structures is well-documented .

Q. What spectroscopic techniques are recommended for characterizing the benzodioxin moiety?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>13</sup>C and <sup>1</sup>H) identifies substituent patterns. For instance, unresolved signals in aromatic regions (e.g., 171.4–173.0 ppm for C4/C6 in triazine derivatives) may require advanced techniques like 2D NMR (HSQC, HMBC) to resolve overlaps . Fourier-transform infrared (FTIR) spectroscopy can confirm carbonyl groups (e.g., benzoic acid’s C=O stretch at ~1680 cm<sup>-1</sup>).

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for benzodioxin derivatives?

  • Methodological Answer : Contradictory bioactivity results (e.g., inconsistent IC50 values) require rigorous validation. Strategies include:

  • Replicating assays under standardized conditions (e.g., fixed pH, temperature).
  • Applying multivariate statistical analysis to identify confounding variables (e.g., solvent polarity, cell-line variability).
  • Cross-referencing with structural analogs (e.g., comparing 2-(2,3-dihydrobenzodioxin-6-yl)ethylamine derivatives) to isolate structure-activity relationships (SARs) .

Q. What computational models predict the bioactivity of benzodioxin-based compounds, and how reliable are they?

  • Methodological Answer : Graph Neural Networks (GNNs), such as Edge-Augmented GNNs (EGNNs), enable scaffold-hopping predictions. For example, EGNNs trained on PD-1/PD-L1 inhibitor datasets accurately predicted high-potency compounds with [3-(2,3-dihydrobenzodioxin-6-yl)phenyl]methanol scaffolds, even when excluded from training data. Validation via molecular docking (e.g., AutoDock Vina) and in vitro assays is essential to confirm predictions .

Q. How can researchers optimize the regioselectivity of benzodioxin functionalization?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electronic environments to predict reactivity. For instance, meta-substituted benzodioxin derivatives show higher electrophilic aromatic substitution reactivity at C6 due to electron-donating dioxane oxygen atoms. Experimental validation via directed ortho-metalation (DoM) or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is recommended .

Q. What strategies mitigate synthetic challenges in benzodioxin-6-ylboronic acid derivatization?

  • Methodological Answer : Boronic acid intermediates (e.g., 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid) are prone to protodeboronation. Stabilization methods include:

  • Using trifluoroborate salts (K<sup>+</sup>[Ar-BF3]<sup>−</sup>) to enhance stability.
  • Conducting cross-couplings under inert atmospheres (N2/Ar) with Pd(OAc)2/SPhos catalysts to improve yields .

Data Analysis & Validation

Q. How should researchers handle overlapping NMR signals in benzodioxin derivatives?

  • Methodological Answer : For unresolved <sup>13</sup>C NMR signals (e.g., C4/C6 in triazine-linked analogs), employ cryoprobes or higher magnetic fields (≥600 MHz) to enhance resolution. Alternatively, use DEPT-135 or edited HSQC to differentiate CH2/CH3 groups .

Q. What quality control criteria ensure reproducibility in crystallographic studies?

  • Methodological Answer : Adopt the Rint (<5%) and completeness (>95%) metrics. SHELXL’s Rfree (cross-validation) should be within 2% of Rwork to confirm model accuracy. For twinned crystals, apply Hooft/Y parameters to validate refinement .

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